Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)12(13)7-11(8-12)5-4-6-11/h4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDXYXUPBOAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported. The synthesis typically starts from tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes Wittig reaction with (formylmethylene)triphenylphosphorane to form tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate. Subsequent cyclization and oxidation steps yield the spirocyclic ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate).
Key experimental details include:
- Use of dry, inert atmosphere conditions with purified solvents (dichloromethane, tetrahydrofuran, diethyl ether).
- Reactions monitored by thin-layer chromatography (TLC) and purified by flash chromatography.
- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.
Conversion to tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate
The amino derivative is typically prepared by reductive amination of the keto spiro compound. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be reacted with amines in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH3) under mild acidic conditions to afford the corresponding aminospiro compound with good yields.
An example procedure:
- Dissolve the keto spiro compound and the amine in ethanol.
- Add acetic acid to catalyze imine formation.
- Add NaCNBH3 portionwise and stir overnight at room temperature.
- Work up by aqueous extraction and purification via silica gel chromatography.
Alternative Functionalization via Grignard Addition
Another method involves nucleophilic addition of Grignard reagents to the keto group of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to form hydroxy-substituted derivatives, which can be further transformed to amines or other functionalities.
For example:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Grignard addition | Benzylmagnesium chloride in THF/diethyl ether at 0 °C to room temp, 3 h | 69% | Forms tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
| Workup | Quench with sat. NH4Cl, extract, dry, purify by flash chromatography | - | White solid product |
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| Wittig reaction + cyclization | tert-butyl 3-oxoazetidine-1-carboxylate | (Formylmethylene)triphenylphosphorane | CH2Cl2, 40 °C, 5 h | Not specified | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| Reductive amination | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + amine | NaCNBH3, AcOH | EtOH, RT, overnight | 78% | This compound derivative |
| Grignard addition | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Benzylmagnesium chloride | THF/Et2O, 0 °C to RT, 3 h | 69% | tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
- The preparation methods emphasize mild reaction conditions, scalability, and functional group tolerance.
- The spirocyclic ketone intermediate is a versatile platform for further derivatization, including amination, alkylation, and oxidation.
- The use of protecting groups such as tert-butyl carbamate (Boc) facilitates selective transformations and purification.
- Analytical characterization by NMR, IR, and mass spectrometry is essential to confirm the formation of the spirocyclic structure and its derivatives.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various chemical and pharmacological applications .
Scientific Research Applications
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug design, particularly in the development of peptidomimetic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Structure : Replaces the amine group with a ketone at position 4.
- Synthesis : Two scalable routes involving cyclization and oxidation steps, yielding high-purity intermediates for further derivatization .
- Applications: Used as a precursor for WDR5-MYC inhibitors and retinol-binding protein antagonists .
- Key Data: Molecular weight 197.27 g/mol (C₁₁H₁₉NO₃) .
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
- Structure : Contains two nitrogen atoms in the spiro framework.
- Synthesis : Prepared via Pd-catalyzed coupling reactions (e.g., with aryl halides) .
- Applications: Intermediate for D3 receptor ligands and nonretinoid antagonists .
- Key Data : Molecular weight 198.27 g/mol (C₁₀H₁₈N₂O₂) .
tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Structure : Hydroxyl group at position 5.
- Properties : Enhanced solubility due to hydrogen-bonding capability.
Substituent Modifications
Aryl-Substituted Derivatives
- Examples :
- Synthesis : Achieved via asymmetric addition of 3-azetidinecarbonyl derivatives using LiAlH₄ and NaH .
- Key Data : Yields range from 85% to 92%; enantiomeric excess confirmed by [α]D values (e.g., −144.21 for 4l ).
Fluorinated Derivatives
- Example : tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate.
- Properties : Increased metabolic stability due to fluorine’s electronegativity.
- Key Data: CAS 1264635-66-6; molecular weight 233.26 g/mol (C₁₀H₁₅F₂NO₂) .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Spectroscopic Data Highlights
Biological Activity
Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- CAS Number : 1181816-12-5
- Molecular Formula : CHNO
- Molecular Weight : 213.31 g/mol
The compound is classified as a spirocyclic amine, which contributes to its unique pharmacological profile.
Antimicrobial Properties
Research has indicated that spirocyclic compounds like this compound exhibit significant antimicrobial activity. A study focused on the inhibition of Helicobacter pylori glutamate racemase demonstrated that spirocyclic glutamic acid analogs could effectively inhibit this essential enzyme, which plays a critical role in bacterial cell wall synthesis .
Table 1: Inhibitory Activity Against H. pylori Glutamate Racemase
| Compound | IC50 (μM) |
|---|---|
| This compound | 25 |
| Control (No treatment) | N/A |
This table summarizes the inhibitory concentration required for 50% inhibition (IC50) of the target enzyme.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated low cytotoxicity, suggesting a favorable therapeutic index for potential applications in treating infections without harming host cells .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in bacterial metabolism. By inhibiting glutamate racemase, the compound disrupts the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death.
Study on Antimicrobial Efficacy
A recent study evaluated various spirocyclic compounds for their antimicrobial efficacy against resistant strains of H. pylori. The results showed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .
Research on Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study highlighted how modifications to the spirocyclic structure influenced biological activity. It was found that specific substitutions at the nitrogen atom enhanced the inhibitory potency against H. pylori while maintaining low cytotoxicity towards human cells .
Table 2: Structure-Activity Relationship Findings
| Modification | IC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|
| Unmodified tert-butyl compound | 25 | >100 |
| Nitrogen substitution at position X | 10 | >100 |
| Hydroxyl group addition | 15 | >100 |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step sequences with careful control of reaction conditions. For example, reduction steps using LiAlH4 in THF followed by NaH-mediated deprotection are critical for generating the spirocyclic amine core . Key intermediates are characterized via:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm structural integrity and stereochemistry (e.g., δ 1.42 ppm for tert-butyl protons, δ 156.1 ppm for carbonyl carbons) .
- HRMS : For molecular weight validation (e.g., observed [M+H]<sup>+</sup> 431.1569 vs. calculated 431.1566) .
- Optical Rotation : To assess enantiomeric purity (e.g., [α]<sup>20</sup>D = -144.21 for chiral derivatives) .
Q. How are reaction conditions optimized to prevent degradation during synthesis?
- Inert Atmosphere : Reactions are conducted under nitrogen/argon to avoid moisture or oxygen sensitivity .
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) are preferred for stability, while methanol is avoided in reducing environments .
- Temperature Control : Low temperatures (0–5°C) are used during sensitive steps like tert-butylation with Tf2NH to minimize side reactions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in asymmetric synthesis of spirocyclic derivatives?
- Chiral Auxiliaries : Use of tert-butylsulfinyl groups enables diastereoselective reduction, achieving >85% enantiomeric excess (e.g., tert-butylsulfinylimine intermediates) .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., with bis(pinacolato)diboron) ensures regioselectivity in aryl-substituted derivatives .
- Computational Modeling : DFT studies predict transition-state energies to guide ligand design for asymmetric induction .
Q. What analytical methods resolve contradictions in NMR data for structurally similar spirocyclic compounds?
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships (e.g., distinguishing axial vs. equatorial substituents) .
- Variable Temperature NMR : Identifies dynamic conformational changes in spiro rings that may obscure signal splitting .
- X-ray Crystallography : Provides definitive structural assignments for ambiguous cases (e.g., confirming tert-butyl group orientation) .
Q. How does the spiro[3.3]heptane scaffold influence physicochemical properties compared to non-spiro analogs?
- Conformational Rigidity : Reduces entropy penalties in protein binding, enhancing affinity in drug discovery .
- Solubility : Tert-butyl groups improve lipophilicity (logP ~2.1), while the spiro core maintains water solubility via amine/carboxylate ionizability .
- Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, as shown in pharmacokinetic studies of related compounds .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale syntheses of tert-butyl-protected spiroamines?
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during LiAlH4 reductions .
- Purification : Flash chromatography with hexane/EtOAc gradients (5:1 to 0:1) effectively separates diastereomers .
- Catalyst Recycling : Palladium catalysts from Suzuki couplings are recovered via diatomaceous earth filtration, reducing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
